

Etozolin: A Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of **Etozolin**, a diuretic agent. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, experimental context, and a visualization of its mechanism of action to support further research and application.

Chemical Identity and Structure

Etozolin, a loop diuretic, is chemically known as ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate.[1][2] It has been marketed in Europe under trade names such as Diulozin, Elkapin, and Etopinil.[2] The compound belongs to the class of organic compounds known as alpha amino acids and derivatives.[3]

General Identifiers

Identifier	Value	Reference
IUPAC Name	ethyl (2Z)-2-(3-methyl-4-oxo-5- piperidin-1-yl-1,3-thiazolidin-2- ylidene)acetate	[1]
CAS Number	73-09-6	
Molecular Formula	C13H20N2O3S	-
Synonyms	Etozoline, Elkapin, W-2900A, GO-687	

Physicochemical Properties

The physicochemical parameters of **Etozolin** are crucial for understanding its formulation, delivery, and behavior in biological systems.

Core Physicochemical Data

Property	Value	Source / Method
Molecular Weight	284.38 g/mol	PubChem Computed
Melting Point	140 °C to 159 °C	Experimental
Boiling Point	~230.9°C	Rough Estimate
Water Solubility	5.63 mg/mL	ALOGPS (Predicted)
LogP (Octanol-Water Partition Coefficient)	1.92 - 2.92	Chemaxon, ALOGPS, XLogP3-AA (Predicted)
pKa (Strongest Basic)	4.11 - 5.35	Predicted

Spectroscopic and Thermodynamic Data

Spectroscopic and thermodynamic data reveal a structural specificity for **Etozolin** that is not commonly found in other diuretics. This uniqueness is highlighted when comparing its properties to structurally related choleretic compounds like piprozoline.

Experimental Protocols for Property Determination

While specific, detailed experimental reports for **Etozolin**'s initial characterization are not readily available, the following outlines standard methodologies that would be employed to determine its key physicochemical properties.

Melting Point Determination

A capillary melting point apparatus would be used. A small, powdered sample of **Etozolin** is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

LogP Determination (Shake-Flask Method)

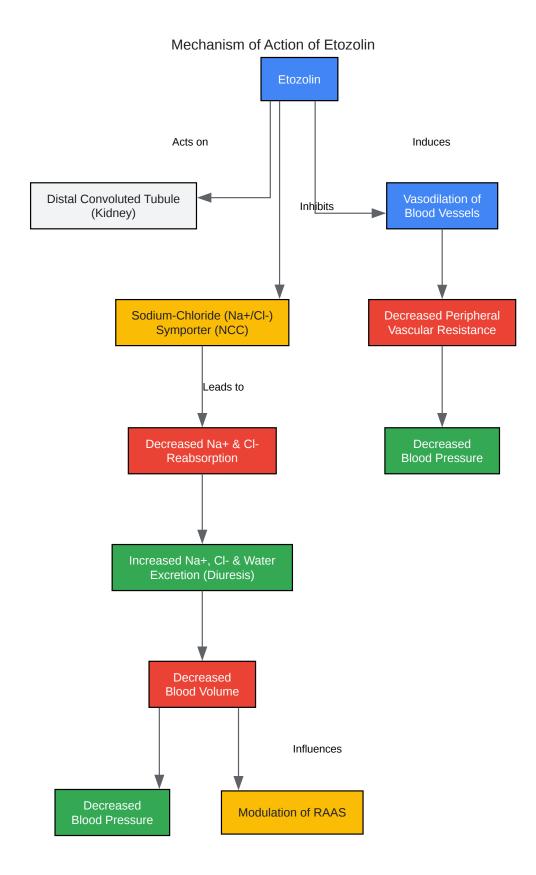
- Preparation: A solution of **Etozolin** is prepared in a biphasic system of n-octanol and water.
- Equilibration: The mixture is agitated vigorously to ensure the thorough partitioning of **Etozolin** between the two phases until equilibrium is reached.
- Separation & Analysis: The octanol and water layers are separated. The concentration of
 Etozolin in each phase is determined using a suitable analytical technique, such as UV-Vis
 spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

The equilibrium solubility of **Etozolin** can be determined by adding an excess amount of the solid compound to water. The resulting suspension is stirred at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of **Etozolin** in the filtrate is quantified using an analytical method like HPLC.

Mechanism of Action and Signaling Pathway

Etozolin functions as a diuretic by targeting the kidneys. Its primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the

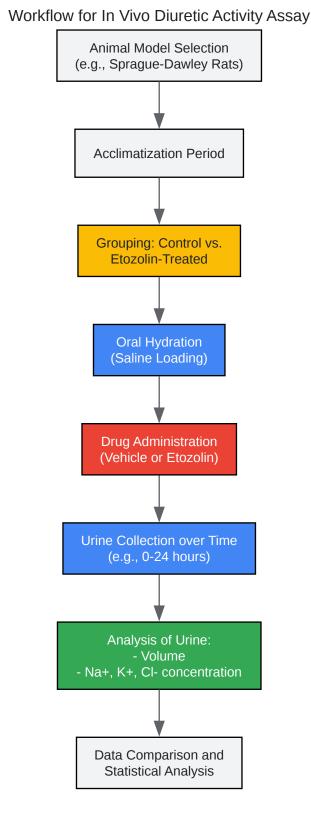


nephron. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water. The resulting decrease in blood volume contributes to its antihypertensive effect.

Downstream, the reduction in sodium levels can modulate the Renin-Angiotensin-Aldosterone System (RAAS). **Etozolin** also exhibits mild vasodilatory effects by acting on the smooth muscle cells of blood vessels, which helps in reducing peripheral vascular resistance.

Click to download full resolution via product page

Caption: The diuretic and antihypertensive mechanism of **Etozolin**.



Experimental Workflow: Investigating Diuretic Effect

The following workflow illustrates a typical in vivo experiment to confirm the diuretic action of **Etozolin**.

Click to download full resolution via product page

Caption: A standard experimental workflow to assess the diuretic effect of **Etozolin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Etozolin | C13H20N2O3S | CID 5743585 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etozolin Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Etozolin: A Physicochemical Profile for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784673#physicochemical-properties-of-etozolin-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

